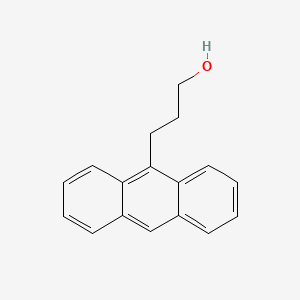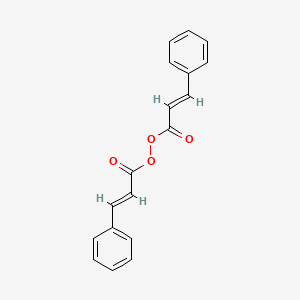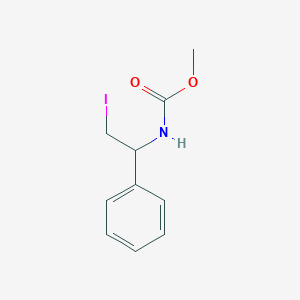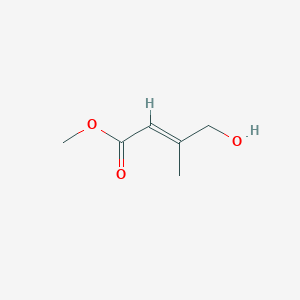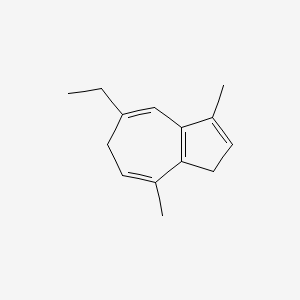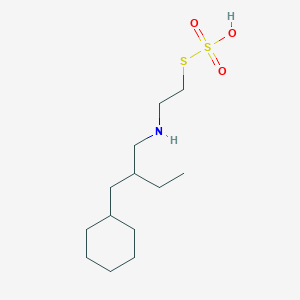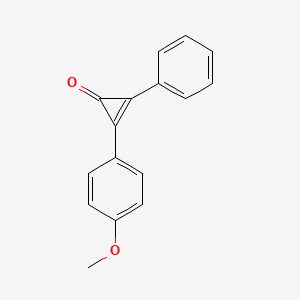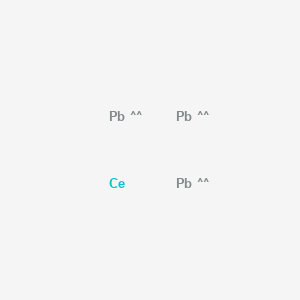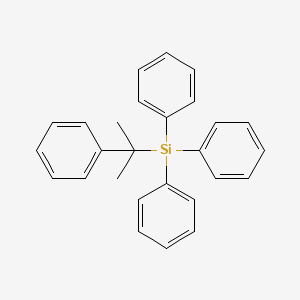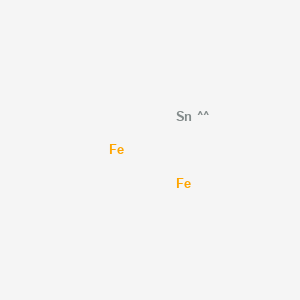
5,5-Dimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyldecane: is a branched alkane with the molecular formula C12H26 . It is a hydrocarbon consisting of a decane backbone with two methyl groups attached to the fifth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound can be represented as:
CH3 | CH3-CH2-CH2-CH2-CH-CH2-CH2-CH2-CH2-CH3 | CH3 Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Dimethyldecane can be achieved through several methods. One common approach involves the Grignard reaction . In this method, a Grignard reagent such as isobutylmagnesium bromide is reacted with a suitable ketone like 2-octanone to form the desired product. The reaction typically proceeds as follows:
-
Formation of the Grignard Reagent: [ \text{Isobutyl bromide} + \text{Magnesium} \rightarrow \text{Isobutylmagnesium bromide} ]
-
Reaction with Ketone: [ \text{Isobutylmagnesium bromide} + \text{2-Octanone} \rightarrow \text{this compound} ]
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the hydrogenation of olefins . This process includes the following steps:
-
Preparation of Olefins: [ \text{Alcohol} \rightarrow \text{Olefin} + \text{Water} ]
-
Hydrogenation: [ \text{Olefin} + \text{Hydrogen} \rightarrow \text{this compound} ]
Análisis De Reacciones Químicas
Types of Reactions:
5,5-Dimethyldecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or Bromine (Br2) with UV light or heat
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: No significant change as it is already saturated
Substitution: Halogenated alkanes
Aplicaciones Científicas De Investigación
5,5-Dimethyldecane has several applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry.
Biology: Studied for its role in hydrocarbon metabolism and biodegradation.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent in the chemical industry and as a model compound in the study of hydrocarbon oxidation and combustion.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyldecane is primarily related to its role as a non-polar solvent. It can dissolve non-polar compounds such as hydrocarbons, oils, and fats. This property makes it useful in various applications, including chemical reactions and industrial processes. The molecular targets and pathways involved are generally related to its ability to interact with other non-polar molecules through van der Waals forces.
Comparación Con Compuestos Similares
- 5,6-Dimethyldecane
- 2,4-Dimethyldecane
- 3,5-Dimethyldecane
Comparison:
- 5,5-Dimethyldecane is unique due to the specific positioning of the methyl groups on the fifth carbon atom, which can influence its physical and chemical properties.
- 5,6-Dimethyldecane has methyl groups on the fifth and sixth carbon atoms, leading to different steric and electronic effects.
- 2,4-Dimethyldecane and 3,5-Dimethyldecane have methyl groups on different carbon atoms, resulting in variations in their reactivity and applications.
Propiedades
IUPAC Name |
5,5-dimethyldecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-7-9-11-12(3,4)10-8-6-2/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXSOUOIPAWOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504391 |
Source


|
| Record name | 5,5-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17453-92-8 |
Source


|
| Record name | 5,5-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
